molecular formula C18H19ClFN3O2 B1224721 2-[[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide

2-[[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide

Cat. No. B1224721
M. Wt: 363.8 g/mol
InChI Key: LKENTIOOFDTILV-UHFFFAOYSA-N
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Description

2-[[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide is an amino acid amide.

Scientific Research Applications

X-ray Powder Diffraction in Pesticide Research

N-derivatives of acetamides, similar in structure to the compound , have been characterized using X-ray powder diffraction. This technique is instrumental in determining the physical properties of potential pesticides, as demonstrated by Olszewska, Tarasiuk, and Pikus (2011) in their characterization of various N-derivatives, highlighting their potential use in pesticide development (Olszewska, Tarasiuk, & Pikus, 2011).

Structural Analysis in Chemical Synthesis

The structural conformation of similar chloro and fluoro acetamide compounds is crucial in chemical synthesis. The research by Gowda et al. (2007) on various chloroacetamides, including studies on their molecular structures and intermolecular interactions, exemplifies the importance of understanding molecular geometry in synthesizing new compounds (Gowda, Svoboda, Foro, Dou, & Fuess, 2007).

Radiosynthesis in Herbicide Development

The radiosynthesis of chloroacetanilide herbicides, akin to the compound in focus, is vital for studying their metabolism and action mode. This application is evident in the work of Latli and Casida (1995), where they synthesized radiolabelled acetochlor for metabolic studies, highlighting the importance of this technique in herbicide research (Latli & Casida, 1995).

Cyclopalladation in Metal Complex Synthesis

Cyclopalladation, the process of forming metal complexes with organic compounds, is another significant application. Mossi, Klaus, and Rys (1992) explored the cyclopalladation of acetylated anilines, which are structurally related to the compound , for creating palladium complexes. This research demonstrates the potential of such compounds in developing new metal-organic frameworks and catalysts (Mossi, Klaus, & Rys, 1992).

Anti-inflammatory Drug Synthesis

Sunder and Maleraju (2013) synthesized derivatives of a compound structurally similar to the one , demonstrating significant anti-inflammatory activity. This showcases the potential of such compounds in the development of new anti-inflammatory medications (Sunder & Maleraju, 2013).

properties

Product Name

2-[[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide

Molecular Formula

C18H19ClFN3O2

Molecular Weight

363.8 g/mol

IUPAC Name

2-[[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H19ClFN3O2/c1-12-3-5-13(6-4-12)21-17(24)10-23(2)11-18(25)22-14-7-8-16(20)15(19)9-14/h3-9H,10-11H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

LKENTIOOFDTILV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C)CC(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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